molecular formula C9H3BrCl2FN B2697275 7-Bromo-2,4-dichloro-8-fluoroquinoline CAS No. 2107695-66-7

7-Bromo-2,4-dichloro-8-fluoroquinoline

Cat. No.: B2697275
CAS No.: 2107695-66-7
M. Wt: 294.93
InChI Key: LYXBVCIAVOPYFF-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-8-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring. The molecular formula of this compound is C9H3BrCl2FN, and it has a molecular weight of 294.94 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloro-8-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct fluorination of quinoline, followed by bromination and chlorination. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that include the preparation of intermediate compounds. These intermediates are then subjected to halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloro-8-fluoroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents (e.g., N-bromosuccinimide, chlorine gas), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

7-Bromo-2,4-dichloro-8-fluoroquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-2,4-dichloro-8-fluoroquinoline include other halogenated quinolines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

7-bromo-2,4-dichloro-8-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl2FN/c10-5-2-1-4-6(11)3-7(12)14-9(4)8(5)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXBVCIAVOPYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=N2)Cl)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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